molecular formula C9H10N2O2S B1277065 3-cyano-N,N-dimethylbenzenesulfonamide CAS No. 597561-38-1

3-cyano-N,N-dimethylbenzenesulfonamide

Cat. No.: B1277065
CAS No.: 597561-38-1
M. Wt: 210.26 g/mol
InChI Key: XXZJKIAEWPTBDI-UHFFFAOYSA-N
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Description

3-cyano-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gas-Liquid Chromatographic Studies

  • Derivatives for Gas-Liquid Chromatography : Derivatives like N-dimethylaminomethylene have been shown to react with primary sulfonamides like 3-cyano-N,N-dimethylbenzenesulfonamide to form compounds with excellent gas-liquid chromatographic properties. This method is useful for biological studies, such as the determination of specific sulfonamides in biological fluids (Vandenheuvel & Gruber, 1975).

Synthetic Chemistry

  • Electrophilic Cyanation of Aryl and Heteroaryl Bromides : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used for the synthesis of various benzonitriles from aryl bromides. This method is effective for producing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
  • Cyanation of Indoles and Pyrroles : Studies have shown that compounds like N-cyano-N-phenyl-para-toluenesulfonamide can be used for cyanating indoles and pyrroles, indicating potential applications in organic synthesis (Yang, Zhang, & Wang, 2011).

Pharmacological Research

  • Anticancer Agent KCN1 : Research on a related sulfonamide, KCN1, demonstrated its potential as a therapeutic agent for pancreatic cancer, suggesting a similar potential for this compound derivatives in cancer treatment (Wang et al., 2012).

Molecular Docking and Bioassay Studies

  • Cyclooxygenase-2 Inhibitor Synthesis : Synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide and its analysis as a cyclooxygenase-2 inhibitor provides insight into the potential medical applications of similar compounds (Al-Hourani et al., 2016).

Properties

IUPAC Name

3-cyano-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZJKIAEWPTBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429161
Record name 3-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597561-38-1
Record name 3-Cyano-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597561-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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